3-[(2-Nitrophenyl)amino]propanenitrile
Description
3-[(2-Nitrophenyl)amino]propanenitrile is a nitrile-containing organic compound featuring a propanenitrile backbone substituted with an amino group linked to a 2-nitrophenyl moiety. The nitro group at the ortho position on the phenyl ring introduces strong electron-withdrawing effects, which likely influence its reactivity, solubility, and spectroscopic characteristics compared to other substituted propanenitriles. This compound may find applications in pharmaceutical intermediates, agrochemicals, or materials science due to its functional groups, though further empirical studies are required to confirm its exact behavior .
Properties
IUPAC Name |
3-(2-nitroanilino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-3-7-11-8-4-1-2-5-9(8)12(13)14/h1-2,4-5,11H,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKFBSKOWZERDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrophenyl)amino]propanenitrile typically involves the reaction of 2-nitroaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Nitrophenyl)amino]propanenitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-[(2-Aminophenyl)amino]propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(2-Nitrophenyl)amino]propanoic acid.
Scientific Research Applications
3-[(2-Nitrophenyl)amino]propanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Nitrophenyl)amino]propanenitrile involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can then interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Propanenitrile Derivatives
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-nitrophenyl group in the target compound (electron-withdrawing) contrasts with the electron-donating methoxy group in 3-[(3-Methoxyphenyl)amino]propanenitrile. This difference likely reduces the basicity of the amino group in the nitro derivative while increasing its susceptibility to nucleophilic substitution or reduction reactions .
Spectroscopic Characteristics :
- IR Spectroscopy : Nitrile groups typically show strong absorption near 2240–2260 cm⁻¹. The nitro group (in 2-nitrophenyl derivatives) exhibits asymmetric and symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively .
- NMR : The aromatic protons in 2-nitrophenyl derivatives would display downfield shifts (δ 7.5–8.5 ppm) due to nitro group deshielding, distinct from methoxy-substituted analogs (δ 6.5–7.2 ppm for aromatic protons) .
Biological Activity
3-[(2-Nitrophenyl)amino]propanenitrile, an organic compound with the molecular formula C9H9N3O2, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a nitrophenyl group attached to an aminopropanenitrile backbone. It is typically synthesized through the reaction of 2-nitroaniline with acrylonitrile in the presence of a base like sodium hydroxide and a solvent such as ethanol. This synthetic route allows for the production of the compound with high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitrophenyl group can undergo reduction to form an aminophenyl group, which may interact with various enzymes and receptors, leading to alterations in cellular processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : The compound has been studied for its effects on cancer cell lines, particularly in relation to the aryl hydrocarbon receptor (AhR), which is implicated in various cancer pathways. Compounds similar to this compound have shown selective cytotoxicity against cancerous cells while sparing normal cells .
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or bacterial infections.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound through various assays:
- Cytotoxicity Assays : In vitro studies have shown that at concentrations around 50 μM, the compound can significantly reduce cell viability in certain cancer cell lines, suggesting a dose-dependent relationship .
- Mechanistic Studies : Further investigation into its mechanism revealed that it could downregulate key activators involved in secretion pathways within cells, indicating potential applications in targeting bacterial virulence factors .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-[(3-Nitrophenyl)amino]propanenitrile | Nitrile derivative | Similar anticancer properties |
| 3-[(4-Nitrophenyl)amino]propanenitrile | Nitrile derivative | Potential enzyme inhibition |
| 2-Methyl-2-nitropropane | Aliphatic nitro compound | Less studied but related |
The positional isomerism of the nitro group significantly influences the reactivity and biological activity of these compounds, making this compound particularly interesting for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
